molecular formula C15H14N4O2S B5091684 methyl [(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate

methyl [(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate

Cat. No. B5091684
M. Wt: 314.4 g/mol
InChI Key: UZCFOSKCAUEHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl [(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA replication and cell division. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of viral replication, and the inhibition of bacterial growth. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using methyl [(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate in lab experiments is its potent biological activity, which makes it a useful tool for studying various biological processes. However, its limited solubility in water can make it difficult to work with, and its potential toxicity must be taken into consideration when handling the compound.

Future Directions

There are several future directions for research on methyl [(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in drug development, particularly in the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various biological processes.

Synthesis Methods

Methyl [(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate can be synthesized using a variety of methods, including the reaction of 5-allyl-1H-indazole-3-carbaldehyde with thiourea and acetic anhydride. Another method involves the reaction of 5-allyl-1H-indazole-3-carbaldehyde with thioacetic acid in the presence of triethylamine.

Scientific Research Applications

Methyl [(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. It has been shown to possess anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development.

properties

IUPAC Name

methyl 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-3-8-19-11-7-5-4-6-10(11)13-14(19)16-15(18-17-13)22-9-12(20)21-2/h3-7H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCFOSKCAUEHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=C(C3=CC=CC=C3N2CC=C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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